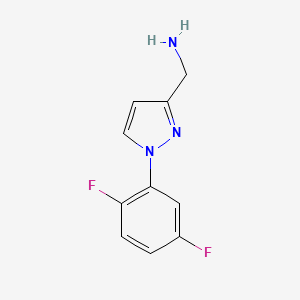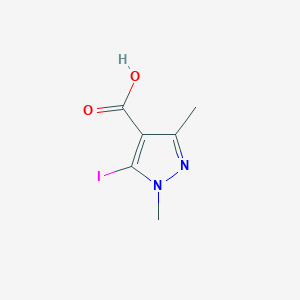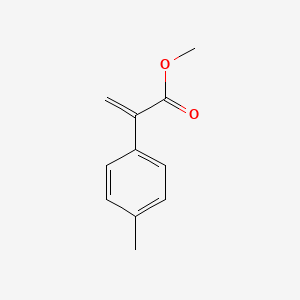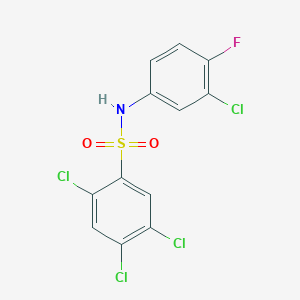![molecular formula C10H18FNO5S B13494163 tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is a complex organic compound featuring a tert-butyl group, a fluorosulfonyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate typically involves multiple steps, starting with the preparation of the morpholine ring. The tert-butyl group is introduced through esterification reactions, often using tert-butyl alcohol and appropriate carboxylic acids . The fluorosulfonyl group can be added via sulfonylation reactions, using reagents like fluorosulfonic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfonamides .
Applications De Recherche Scientifique
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (2S)-2-[(methylsulfonyl)methyl]morpholine-4-carboxylate
- Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
- Tert-butyl (2S)-2-[(bromosulfonyl)methyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methyl, chloro, and bromo counterparts .
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H18FNO5S |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(fluorosulfonylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18FNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1 |
Clé InChI |
BRMSILWBYYTXPF-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)


![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)


![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)


![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)

![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
